L-Phenylalanine methyl ester hydrochloride has been studied for its inhibitive effect on the corrosion of mild steel in 1M HCl solution . The study investigated the compound’s effectiveness at different concentrations and temperatures (30-60 °C) using weight loss measurements, potentiodynamic polarization measurement, and electrochemical impedance .
This compound is also used in solution phase peptide synthesis . Peptide synthesis is a process used to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds. This process is crucial in biochemical research and pharmaceutical manufacturing .
L-Phenylalanine methyl ester hydrochloride can be used to produce other esters. For example, it can be used to produce L-Phenylalanine ethyl ester hydrochloride .
L-Phenylalanine methyl ester hydrochloride can be used in the synthesis of other amino acids. For example, it can be used to produce L-Tryptophan methyl ester hydrochloride and L-Leucine methyl ester hydrochloride .
This compound can be used in the production of protective groups for amino acids. For example, it can be used to produce Boc-Phe-OH, a compound used to protect the amino group in peptide synthesis .
L-Phenylalanine methyl ester hydrochloride can be used to synthesize its derivatives. For example, it can be used to produce L-Phenylalanine benzyl ester hydrochloride and D-Phenylalanine methyl ester hydrochloride .
L-Phenylalanine methyl ester hydrochloride is a chemical compound that serves as a methyl ester derivative of the amino acid L-phenylalanine. It is classified under the category of alpha-amino acid esters and is recognized for its unique structural properties, which include a methyl group attached to the carboxylic acid functional group of L-phenylalanine. The compound has the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 201.68 g/mol. It appears as a white to off-white crystalline powder and is known for its high purity, typically exceeding 98% in commercial preparations .
The chemical behavior of L-Phenylalanine methyl ester hydrochloride is characterized by its ability to undergo several types of reactions:
L-Phenylalanine methyl ester hydrochloride exhibits various biological activities due to its structural resemblance to L-phenylalanine, an essential amino acid. It plays a role in protein synthesis and neurotransmitter production. Research indicates that it may influence mood and cognitive functions by acting as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, it has been studied for its potential effects on appetite regulation and pain perception .
Several methods exist for synthesizing L-Phenylalanine methyl ester hydrochloride:
L-Phenylalanine methyl ester hydrochloride has diverse applications across several fields:
Interaction studies involving L-Phenylalanine methyl ester hydrochloride have explored its effects on various biological systems:
Several compounds share structural similarities with L-Phenylalanine methyl ester hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
L-Phenylalanine | C9H11NO2 | Essential amino acid; precursor to neurotransmitters | Directly involved in protein synthesis |
Methyl L-phenylalaninate | C10H13NO2 | Methyl ester form; less stable than the hydrochloride | Does not include chloride ion |
D-Phenylalanine | C9H11NO2 | Enantiomer of L-phenylalanine; similar properties | Different biological activity due to chirality |
Phenethylamine | C8H11N | Simple amine; affects mood and cognition | No carboxylic acid group; primarily acts as a stimulant |
L-Phenylalanine methyl ester hydrochloride is unique in its combination of properties as both an amino acid derivative and an ester, providing specific functionalities that are beneficial in biochemical applications while also maintaining stability due to the presence of the hydrochloride salt .
Irritant